molecular formula C15H12N2O3 B11854136 4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid CAS No. 204919-73-3

4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid

Cat. No.: B11854136
CAS No.: 204919-73-3
M. Wt: 268.27 g/mol
InChI Key: FXYBMGIQJKKKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C15H12N2O3 It is known for its unique structure, which includes a naphthalene ring substituted with a cyano group and an amino group, as well as a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid typically involves the reaction of 4-cyanonaphthalene-1-amine with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and cyano groups can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Cyanophenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Cyanobiphenyl-4-yl)amino]-4-oxobutanoic acid
  • 4-[(4-Cyanonaphthalen-2-yl)amino]-4-oxobutanoic acid

Uniqueness

4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid is unique due to the specific positioning of the cyano and amino groups on the naphthalene ring, which influences its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

204919-73-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

4-[(4-cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H12N2O3/c16-9-10-5-6-13(12-4-2-1-3-11(10)12)17-14(18)7-8-15(19)20/h1-6H,7-8H2,(H,17,18)(H,19,20)

InChI Key

FXYBMGIQJKKKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2NC(=O)CCC(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.